Cas no 2228134-99-2 (3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine)
3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2228134-99-2
- EN300-1942731
- 3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine
- 3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine
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- Inchi: 1S/C9H8F5N/c10-5-1-2-6(11)8(12)7(5)9(13,14)3-4-15/h1-2H,3-4,15H2
- InChI Key: FGEPYRTWRZDCOU-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C=1F)F)F)(CCN)F
Computed Properties
- Exact Mass: 225.05769007g/mol
- Monoisotopic Mass: 225.05769007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942731-0.05g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 0.05g |
$1296.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-0.1g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 0.1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-0.25g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 0.25g |
$1420.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-0.5g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 0.5g |
$1482.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-1.0g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-2.5g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 2.5g |
$3025.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-5.0g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1942731-10.0g |
3,3-difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine |
2228134-99-2 | 10g |
$6635.0 | 2023-06-03 |
3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine
3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine
The compound 3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine (CAS No. 2228134-99-2) is a highly fluorinated aromatic amine with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluorophenyl group with a difluorinated propane backbone. The presence of multiple fluorine atoms imparts distinct electronic and steric properties to the molecule, making it an intriguing subject for both theoretical and experimental studies.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of CAS No. 2228134-99-2. Using density functional theory (DFT), scientists have elucidated the molecule's frontier molecular orbitals and reactivity patterns. These studies reveal that the fluorine atoms significantly influence the molecule's electron distribution, enhancing its electrophilic character at specific positions. This insight is particularly valuable for designing novel synthetic pathways and predicting reactivity in chemical transformations.
The synthesis of 3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine involves a multi-step process that typically begins with the preparation of the trifluorophenyl precursor. Recent research has focused on optimizing these steps to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been shown to accelerate reaction rates while minimizing energy consumption. Additionally, catalytic methods employing palladium or copper catalysts have emerged as efficient strategies for constructing the carbon-fluorine bonds critical to this compound's structure.
In terms of applications, CAS No. 2228134-99-2 exhibits promising properties in drug discovery. Its fluorinated backbone confers high lipophilicity and metabolic stability, which are desirable traits for small-molecule drug candidates. Preclinical studies have demonstrated its potential as a modulator of G-protein coupled receptors (GPCRs), a class of proteins implicated in numerous diseases including cardiovascular disorders and neurological conditions. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, opening new avenues for enantioselective drug development.
The environmental impact of CAS No. 2228134-99-2 has also garnered attention in recent years. Studies on its biodegradation pathways reveal that while the compound is relatively stable under ambient conditions, it can undergo hydrolysis under specific pH and temperature conditions. Efforts are underway to develop greener synthetic routes and recycling strategies to mitigate any potential ecological risks associated with its production and use.
From a structural perspective, CAS No. 2228134-99-2 features a rigid aromatic ring system connected to a flexible amine group. This combination allows for diverse conformational arrangements, which are crucial for molecular recognition processes such as ligand-receptor interactions. Advanced imaging techniques like X-ray crystallography have provided atomic-level insights into these interactions, further enhancing our understanding of the compound's behavior in biological systems.
Recent collaborative efforts between academic institutions and pharmaceutical companies have led to breakthroughs in leveraging CAS No. 2228134-99-2 for therapeutic applications. For example, its role as an intermediate in the synthesis of potent kinase inhibitors has been reported in several high-profile journals. These inhibitors show promise in targeting oncogenic signaling pathways, offering new hope for cancer treatment regimens.
In summary, CAS No. 2228134-99-
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